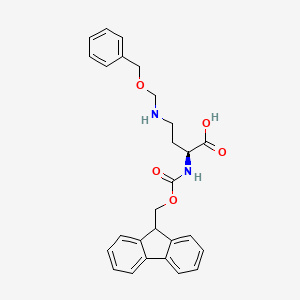
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C27H28N2O5 and its molecular weight is 474.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid, often referred to as Fmoc-Lys(Bn)-OH, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Fluorenyl Group : A polycyclic aromatic hydrocarbon that enhances the compound's lipophilicity and potential for biological interactions.
- Methoxycarbonyl Group : This protective group is crucial in peptide synthesis, allowing selective reactions while preventing undesired interactions.
- Amino and Hydroxy Groups : These functional groups are essential for the compound's biological activity, as they can participate in hydrogen bonding and interact with biological targets.
The molecular formula of this compound is C29H31N2O5, with a molecular weight of approximately 473.57 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in conditions such as cancer and fibrosis .
- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in inflammation and cell proliferation. For instance, studies have indicated that fluorenone derivatives can inhibit the NF-kB signaling pathway, which is critical in inflammatory responses .
- Antimicrobial Activity : Fluorenyl derivatives have demonstrated antimicrobial properties against various bacterial strains. The presence of electron-withdrawing groups on the fluorenyl ring enhances this activity by increasing the compound's ability to penetrate bacterial cell membranes .
Anticancer Activity
Research indicates that fluorenyl derivatives exhibit antiproliferative effects against several cancer cell lines. For example, studies have shown that modifications to the fluorenyl structure can enhance cytotoxicity against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
Compounds similar to this compound have been reported to reduce inflammatory markers in vitro. Specifically, they have been shown to decrease the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the effect of fluorenone derivatives on MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability with IC50 values ranging from 10 µM to 20 µM depending on structural modifications .
- Another study demonstrated that a similar compound inhibited proliferation in A549 lung cancer cells by modulating cell cycle progression and inducing apoptosis.
- Antimicrobial Testing :
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5/c30-26(31)25(14-15-28-18-33-16-19-8-2-1-3-9-19)29-27(32)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25,28H,14-18H2,(H,29,32)(H,30,31)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUPBFMKUPMFRE-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCNCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCNCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743199 |
Source


|
| Record name | (2S)-4-{[(Benzyloxy)methyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252049-08-4 |
Source


|
| Record name | (2S)-4-{[(Benzyloxy)methyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














